molecular formula C18H30BrNO B14412185 7-(Dibutylamino)-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1) CAS No. 81185-39-9

7-(Dibutylamino)-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)

Cat. No.: B14412185
CAS No.: 81185-39-9
M. Wt: 356.3 g/mol
InChI Key: CBRHYVJLHIWODV-UHFFFAOYSA-N
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Description

7-(Dibutylamino)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide (1/1) is a chemical compound with a complex structure that includes a naphthalene ring system substituted with a dibutylamino group and a hydroxyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dibutylamino)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide typically involves the reaction of a naphthalene derivative with dibutylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include multiple steps, such as purification and crystallization, to obtain the final product in a highly pure form. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

7-(Dibutylamino)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dibutylamino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the dibutylamino group may result in a variety of functionalized derivatives.

Scientific Research Applications

7-(Dibutylamino)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: In the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(Dibutylamino)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives with different substituents, such as:

  • 7-(Dibutylamino)-5,6,7,8-tetrahydro-1-naphthalenol
  • 7-(Dibutylamino)-5,6,7,8-tetrahydro-2-naphthalenol

Uniqueness

The uniqueness of 7-(Dibutylamino)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide lies in its specific substitution pattern and the presence of the hydrogen bromide salt, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

81185-39-9

Molecular Formula

C18H30BrNO

Molecular Weight

356.3 g/mol

IUPAC Name

7-(dibutylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide

InChI

InChI=1S/C18H29NO.BrH/c1-3-5-12-19(13-6-4-2)16-11-10-15-8-7-9-18(20)17(15)14-16;/h7-9,16,20H,3-6,10-14H2,1-2H3;1H

InChI Key

CBRHYVJLHIWODV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1CCC2=C(C1)C(=CC=C2)O.Br

Origin of Product

United States

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